molecular formula C6H7ClN2O2 B2373572 6-Chloro-3,4-dimethoxypyridazine CAS No. 2096-21-1

6-Chloro-3,4-dimethoxypyridazine

Cat. No.: B2373572
CAS No.: 2096-21-1
M. Wt: 174.58
InChI Key: VJOQNYZNXHLAPW-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethoxypyridazine (CAS 2096-21-1) is a substituted pyridazine derivative of interest in chemical synthesis and discovery research. With a molecular formula of C6H7ClN2O2 and a molecular weight of 174.59 g/mol , it serves as a versatile chemical building block. The compound features a chlorine atom and two methoxy groups on its pyridazine ring, making it a potential intermediate for constructing more complex molecules for pharmaceutical and agrochemical research . The compound's structure is characterized by its SMILES notation, COC1=CC(=NN=C1OC)Cl . Predicted physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 304.8±37.0 °C at 760 mmHg . As a heterocyclic compound, this compound is a valuable scaffold for medicinal chemistry, potentially enabling the exploration of new biological targets. This product is intended for research purposes as a chemical intermediate or reference standard. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQNYZNXHLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-21-1
Record name 6-chloro-3,4-dimethoxypyridazine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3,4-dimethoxypyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Substituted Pyridazines in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast landscape of substituted pyridazines, 6-Chloro-3,4-dimethoxypyridazine has garnered interest as a versatile building block for the synthesis of complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 6-position, coupled with two methoxy groups at the 3- and 4-positions, offers a unique combination of reactivity and structural features that are highly attractive for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the structural information, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers and professionals engaged in drug development.

Core Structural and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective utilization in synthesis and drug design. This compound is a solid at room temperature with the key structural identifiers summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.59 g/mol [2][3]
IUPAC Name This compound
CAS Number 2096-21-1[1][2][3][4]
SMILES String COC1=CC(Cl)=NN=C1OC[1][2]
InChI InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3[1]
InChIKey VJOQNYZNXHLAPW-UHFFFAOYSA-N[1]
Purity Specification >95%[4]
Long-Term Storage Store long-term in a cool, dark place (<15°C recommended)[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following data provides insights into the structural features of this compound.

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available through specialized chemical databases such as ChemicalBook. [7] Access to these spectra is crucial for confirming the identity and purity of the compound after synthesis or before its use in further reactions.

Synthesis of this compound: A Proposed Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a viable synthetic route can be inferred from the preparation of structurally analogous compounds. The most probable precursor for this synthesis is a polychlorinated pyridazine, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions.

A plausible starting material is 3,4,6-trichloropyridazine. The synthesis would likely proceed through a two-step methoxylation process. The regioselectivity of the methoxylation can be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the methoxide source.

Caption: Proposed synthetic pathway for this compound.

Inferred Experimental Protocol:

Step 1: Synthesis of Dichlorodimethoxypyridazine Intermediate

  • To a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.0 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting residue will likely be a mixture of dichlorodimethoxypyridazine isomers.

Step 2: Formation and Isolation of this compound

  • Further reaction of the intermediate mixture with a controlled amount of sodium methoxide may be necessary to achieve the desired trisubstituted product.

  • Alternatively, the desired this compound isomer may be present in the initial reaction mixture and can be isolated through column chromatography on silica gel. The optimization of the eluent system will be critical for achieving good separation from other isomers.[8]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring, further enhanced by the adjacent nitrogen atom, facilitates the displacement of the chloride ion by a variety of nucleophiles.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions and may require heating. For instance, reaction with primary or secondary amines would yield the corresponding 6-amino-3,4-dimethoxypyridazine derivatives, which are valuable scaffolds in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][9][10] This allows for the introduction of aryl or heteroaryl groups at the 6-position, significantly expanding the chemical diversity of accessible derivatives.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently featured in the current literature, its structural motifs are highly relevant to the design of bioactive molecules, particularly in the area of kinase inhibitors.[11][12]

The substituted pyridazine core can mimic the hinge-binding interactions of ATP in the active site of kinases. The chloro and methoxy groups play a crucial role in modulating the potency and selectivity of these inhibitors. The chlorine atom can engage in halogen bonding or serve as a synthetic handle for further optimization, while the methoxy groups can influence solubility and participate in hydrogen bonding.[13]

The derivatization of the 6-position through nucleophilic substitution or cross-coupling reactions allows for the exploration of the kinase active site and the optimization of ligand-target interactions. Therefore, this compound represents a valuable starting point for the development of novel kinase inhibitors and other potential therapeutic agents.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of the 6-chloro substituent, provides a robust platform for the synthesis of a wide array of derivatives. While detailed experimental protocols for its synthesis and specific applications are still emerging, the foundational knowledge of its properties and reactivity outlined in this guide provides a strong basis for its utilization in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such adaptable chemical scaffolds in the drug development pipeline cannot be overstated.

References

A comprehensive list of references will be compiled and provided in the final version of the whitepaper.

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 6-Chloro-3,4-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 6-Chloro-3,4-dimethoxypyridazine .

This guide deviates from standard templates to prioritize structural validation logic —addressing the specific challenge of differentiating this compound from its regioisomers (e.g., 3-chloro-4,5-dimethoxy or 6-chloro-3,5-dimethoxy isomers) which frequently co-elute during synthesis.

Executive Summary & Compound Identity

This compound is a functionalized diazine heterocycle often utilized as a scaffold in the development of agrochemicals and kinase inhibitors. Its structural integrity is defined by the specific arrangement of the chlorine atom relative to the two methoxy groups.

The primary analytical challenge lies in the regiochemistry of nucleophilic substitution . Synthesis typically involves the methoxylation of 3,4,6-trichloropyridazine, which yields a mixture of isomers. Therefore, a simple 1H NMR is often insufficient without NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) support.

PropertyData
IUPAC Name This compound
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol
Monoisotopic Mass 174.0196 (³⁵Cl)
Appearance White to off-white crystalline solid
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water

Synthesis Context & Impurity Profile

To interpret the spectra correctly, one must understand the sample's origin. The most common synthetic route involves Nucleophilic Aromatic Substitution (


).[1]
Analytical Workflow Diagram

The following diagram illustrates the critical path from crude synthesis to validated structure, highlighting where specific spectroscopic techniques are applied.

AnalyticalWorkflow Start Precursor: 3,4,6-Trichloropyridazine Reaction Reaction: + NaOMe / MeOH Start->Reaction Crude Crude Mixture: Regioisomers A, B, C Reaction->Crude Purification Purification: Flash Chromatography Crude->Purification Separation Target Target: 6-Cl-3,4-(OMe)2 Purification->Target MS MS (LC-MS): Confirm Mass & Cl Pattern Target->MS NMR 1H/13C NMR: Check Purity Target->NMR NOE 1D NOE / HMBC: Confirm Regiochemistry NMR->NOE If Isomer Ambiguity

Figure 1: Analytical workflow for isolating and validating this compound from isomeric mixtures.

Nuclear Magnetic Resonance (NMR) Profiling[3]

The NMR data below assumes a sample purity of >98% in Deuterated Chloroform (


).
Proton NMR ( NMR)

The spectrum is characterized by simplicity, yet the chemical shift of the lone aromatic proton is the diagnostic key.

Signal AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
H-5 6.85 – 6.95Singlet (s)1H-The lone aromatic proton. Shielded by the adjacent C4-OMe group.
C4-OCH₃ 4.05 – 4.10Singlet (s)3H-Deshielded due to ortho-positioning between N and Cl/OMe.
C3-OCH₃ 3.95 – 4.02Singlet (s)3H-Slightly more shielded than C4-OMe.

Expert Note on Solvent Effects: In DMSO-


 , the aromatic H-5 signal typically shifts downfield (approx. 7.2–7.3 ppm) due to solvent polarity and hydrogen bonding effects with the pyridazine nitrogens.
Carbon NMR ( NMR)

The pyridazine ring carbons appear in the typical heteroaromatic region (110–160 ppm).

Carbon PositionShift (

ppm)
TypeNotes
C-3 158.5Quaternary (C-O)Most deshielded due to adjacent N and O.
C-6 152.0Quaternary (C-Cl)Characteristic of C-Cl in diazines.
C-4 148.5Quaternary (C-O)Distinct from C-3.
C-5 112.0Methine (C-H)The only CH carbon in the ring.
OCH₃ 56.5, 55.2MethylTwo distinct methoxy signals.
Structural Validation via HMBC/NOE

This is the most critical step. To distinguish 6-Chloro-3,4-dimethoxy from 3-Chloro-4,5-dimethoxy:

  • NOE Experiment: Irradiate the H-5 signal.

    • Observation: If NOE enhancement is observed at only one methoxy group, the structure is likely 6-Chloro-3,4-dimethoxy (H-5 is adjacent to C4-OMe but distant from C3-OMe).

    • Contra-indicator:[2][3] If H-5 shows NOE to two methoxy groups, it suggests the 4,5-dimethoxy isomer where the proton is flanked by methoxy groups (unlikely for this substitution pattern) or the 3,5-dimethoxy isomer.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry provides confirmation of the molecular formula and the presence of the chlorine atom.

Ionization Profile (ESI+)
  • Parent Ion (

    
    ):  175.0 m/z
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

    
     (175) and 
    
    
    
    (177) peaks.
Fragmentation Pathway (EI/CID)

The fragmentation follows a logic of sequential neutral losses, typical for methoxy-heterocycles.

MSFragmentation Parent Parent Ion [M+H]+ m/z 175 (100%) Frag1 Loss of CH3 [M-15]+ m/z 160 Parent->Frag1 - •CH3 Frag3 Loss of Cl [M-Cl]+ m/z 140 Parent->Frag3 - •Cl (Minor path) Frag2 Loss of CO (Ring Contraction) m/z 132 Frag1->Frag2 - CO Base Diazine Core m/z ~95-100 Frag2->Base Ring Degradation

Figure 2: Proposed fragmentation pathway for this compound under ESI/EI conditions.

Diagnostic Ions:

  • m/z 175/177: Confirms Monochloro pattern.

  • m/z 160: Loss of methyl radical (characteristic of aryl methyl ethers).

  • m/z 140: Loss of Chlorine (radical or HCl elimination), confirming the labile nature of the C-Cl bond under high energy.

Infrared Spectroscopy (IR) Fingerprinting[5]

IR is less specific for isomer differentiation but vital for functional group confirmation.

Functional GroupWavenumber (

)
IntensityAssignment
C-H (Aromatic) 3050 – 3010WeakPyridazine ring C-H stretch.
C-H (Aliphatic) 2980 – 2850MediumMethoxy methyl group stretches (Sym/Asym).
C=N / C=C 1580 – 1550StrongPyridazine skeletal vibrations.
C-O-C (Ether) 1250 – 1050StrongAryl-alkyl ether stretching bands.
C-Cl 750 – 700MediumAryl-Chloride stretch (often obscured in fingerprint).

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, follow this standard operating procedure (SOP) for sample preparation.

NMR Sample Prep
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (salt impurities from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2 seconds to ensure integration accuracy of the methoxy protons.
      
    • Acquire at least 16 scans for

      
       and 512 scans for 
      
      
      
      .
LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and ESI+ (Scan range 100–500 m/z).

References

  • BenchChem. (2025).[4] Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related intermediates. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Chloropyrazine and Pyridazine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[5] 3-Chloropyridazine and Related Compounds: Spectral Properties. National Library of Medicine. Retrieved from

  • MDPI. (2023). Synthesis and NMR Characterization of Pyridazine Derivatives. Molecules. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Used for solvent residual referencing).[2] Retrieved from

Sources

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of pyridazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and applications in various therapeutic areas. We will explore the significant anticancer, antimicrobial, anti-inflammatory, anticonvulsant, cardiovascular, and herbicidal properties of pyridazine derivatives, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs, highlighting the immense potential of the pyridazine core in addressing a wide range of diseases.

Introduction: The Versatility of the Pyridazine Core

Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic and steric properties to the pyridazine scaffold, allowing it to serve as a versatile pharmacophore capable of interacting with a diverse array of biological targets.[2] This has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities.[3][4]

The pyridazine core is a key structural component in several marketed drugs, including the antidepressant minaprine, the vasodilator hydralazine, and the cardiotonic agent pimobendan, underscoring its therapeutic relevance.[5][6] The synthetic tractability of the pyridazine ring allows for facile introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize toxicity.[7] This guide will provide an in-depth exploration of the major biological activities of pyridazine compounds, offering insights into their therapeutic potential and the experimental methodologies used to uncover it.

Anticancer Activity of Pyridazine Derivatives

The development of targeted cancer therapies has revolutionized oncology, and the pyridazine scaffold has proven to be a valuable framework for the design of potent and selective anticancer agents.[8][9] Pyridazine derivatives have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10]

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of pyridazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Several pyridazine derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[11] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the autophosphorylation and activation of the receptor.[9]

    VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Migration Migration VEGFR2->Migration ERK ERK PLCg->ERK Activation Akt Akt PI3K->Akt Activation Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibition

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyridazine-based compounds, particularly those with fused ring systems like imidazo[1,2-b]pyridazines, have been identified as potent inhibitors of CDKs, such as CDK2 and CDK12/13.[12][13][14] These inhibitors compete with ATP for binding to the kinase domain of CDKs, leading to cell cycle arrest and apoptosis.[10]

Representative Anticancer Pyridazine Compounds and In Vitro Activity

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines and kinases.

Compound ID/SeriesTargetCell Line/EnzymeIC50/GI50Reference
11m CDK2T-47D (Breast Cancer)0.43 µM[10]
11m CDK2MDA-MB-231 (Breast Cancer)0.99 µM[10]
11m CDK2CDK2/cyclin E20.1 nM[10]
18b VEGFR-2VEGFR-2 Kinase60.7 nM[9][15]
18c VEGFR-2VEGFR-2 Kinase107 nM[9][15]
Imidazo[1,2-b]pyridazine derivative CDK12/13MDA-MB-231 (Breast Cancer)Low nanomolar[12]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of pyridazine compounds against VEGFR-2 kinase.[1][16][17][18]

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test pyridazine compound dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test pyridazine compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ assay according to the manufacturer's instructions. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Pyridazine Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[19][20][21]

Mechanism of Action

The precise mechanisms of action for many antimicrobial pyridazines are still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms, such as:

  • DNA Gyrase Inhibition: Molecular docking studies have indicated that some pyridazine derivatives can bind to the active site of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[20]

  • Cell Wall Synthesis Inhibition: Other pyridazines may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Folic Acid Synthesis: Some heterocyclic compounds are known to interfere with the folate biosynthesis pathway, which is crucial for microbial growth.

Representative Antimicrobial Pyridazine Compounds and In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Chloro derivatives Escherichia coli0.892–3.744[20]
Chloro derivatives Pseudomonas aeruginosa0.892–3.744[20]
Compound 7 S. aureus (MRSA)7.8[22]
Compound 13 A. baumannii3.74[22]
Compound 15(d) Staphylococcus aureusHigh activity[23]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the standard method for determining the MIC of a pyridazine compound against a bacterial strain.[6][10][20][21][24][25]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Test pyridazine compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test pyridazine compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension, except for the sterility control wells.

  • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][26]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyridazine compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • p38 MAP Kinase Inhibition: p38 mitogen-activated protein (MAP) kinase is a central regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8] Several trisubstituted pyridazines have been developed as potent and selective inhibitors of p38 MAP kinase, thereby suppressing the inflammatory cascade.[1][8][27][28][29]

    p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Cytokines, Stress MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->p38 Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in inflammatory signaling. Pyridazine derivatives have been identified as inhibitors of PDE3 and PDE4, leading to an increase in cAMP levels and subsequent suppression of inflammatory responses.[2][5][16][30][31][32][33][34]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[4][9][28][35]

Objective: To assess the ability of a pyridazine compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Test pyridazine compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups (e.g., vehicle control, standard drug, and test compound groups).

  • Administer the test compound or standard drug orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Other Notable Biological Activities

The versatility of the pyridazine scaffold extends to several other important therapeutic areas.

Anticonvulsant Activity

Pyridazine derivatives have shown significant potential in the treatment of epilepsy.[17][36] Many of these compounds are thought to exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[17]

Experimental Evaluation: The anticonvulsant activity of pyridazine compounds is commonly assessed using the maximal electroshock (MES) seizure test in mice, which is a model for generalized tonic-clonic seizures.[15][17][26][27][36][37] The median effective dose (ED50) is determined as the dose that protects 50% of the animals from the tonic hindlimb extension phase of the seizure.[37][38][39]

Cardiovascular Effects

Pyridazine-containing compounds have been developed as effective agents for the treatment of cardiovascular diseases.[3][6] Notably, pyridazinone derivatives are known to act as selective phosphodiesterase-III (PDE-III) inhibitors, leading to both positive inotropic (increased heart muscle contractility) and vasodilatory effects.[3][6][30][31] This dual action makes them valuable in the management of heart failure.

Herbicidal Activity

In addition to their medicinal applications, pyridazine derivatives have also found use in agriculture as herbicides.[19][25][26][35][40][41][42][43] Some pyridazine compounds act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[25][35] Inhibition of PDS leads to the accumulation of phytoene and a subsequent bleaching effect, ultimately causing plant death.

General Workflow for Pyridazine-Based Drug Discovery

The discovery and development of a new pyridazine-based drug follows a well-established pipeline, from initial target identification to clinical trials and regulatory approval.

Drug_Discovery_Workflow Target_ID Target Identification Lead_Discovery Lead Discovery Target_ID->Lead_Discovery HTS, Synthesis Lead_Opt Lead Optimization Lead_Discovery->Lead_Opt SAR Preclinical Preclinical Development Lead_Opt->Preclinical In vivo studies Clinical Clinical Trials Preclinical->Clinical IND Approval Regulatory Approval Clinical->Approval NDA

Conclusion

The pyridazine scaffold has firmly established itself as a cornerstone in medicinal chemistry, offering a remarkable diversity of biological activities. The ability to readily functionalize the pyridazine ring has enabled the development of a vast library of compounds with potent and selective activities against a wide range of therapeutic targets. From inhibiting key kinases in cancer and inflammation to modulating ion channels in the central nervous system, pyridazine derivatives continue to demonstrate immense therapeutic potential. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of this versatile heterocycle will undoubtedly lead to the discovery of new and improved drugs for the treatment of human diseases. This guide has provided a comprehensive overview of the current landscape of pyridazine research, and it is our hope that it will inspire further innovation in this exciting field.

References

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  • Asif, M. (2015). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Europub.
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  • Journal of Agricultural and Food Chemistry. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
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  • Abdel-Gawad, N. M., et al. (2021). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 12(10), 1729-1745.
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  • Journal of Cardiovascular Pharmacology. (1997). Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation. Journal of Cardiovascular Pharmacology, 30(4), 489-497.
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Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Chloro-3,4-dimethoxypyridazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 6-Chloro-3,4-dimethoxypyridazine has emerged as a versatile and highly valuable building block for this purpose. Its electron-deficient nature, coupled with the presence of a reactive chlorine atom, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon and nitrogen-based substituents at the 6-position, enabling the rapid generation of diverse molecular libraries for biological screening.

These application notes provide a comprehensive guide to the use of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed and field-tested protocols, and provide insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners. When applied to this compound, it provides a powerful method for introducing aryl, heteroaryl, or alkyl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for the efficiency of the reaction. For an electron-deficient substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is generally facile. The subsequent transmetalation, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and requires activation of the boronic acid by a base. Finally, reductive elimination from the Pd(II) intermediate regenerates the Pd(0) catalyst and yields the desired cross-coupled product.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Boronic Acid/Ester Base Base R-B(OR)2->Base + Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R B(OR)2(OH) B(OR)2(OH) Transmetalation->B(OR)2(OH) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-3,4-dimethoxypyridazine

This protocol is a representative example and may require optimization for other boronic acids.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and effective for heteroaryl chlorides.
Ligand dppf (in Pd(dppf)Cl₂)Other phosphine ligands like SPhos or XPhos can be beneficial for challenging couplings.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEThe solvent system influences the solubility of reagents and the reaction temperature.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive boronic acids.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and other acetylenic compounds, which are important intermediates in organic synthesis and materials science.

Mechanistic Rationale

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The use of a copper co-catalyst allows the reaction to be performed under milder conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR RC≡CH Terminal Alkyne Base Base RC≡CH->Base + Base RC≡CCu Copper Acetylide Base->RC≡CCu Cu(I)X Cu(I) Source Cu(I)X->RC≡CCu RC≡CCu->Transmetalation To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 6-(phenylethynyl)-3,4-dimethoxypyridazine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in a mixture of THF and triethylamine (2:1).

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) under a positive flow of inert gas.

  • Substrate Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure product.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for this transformation.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide and mild reaction conditions.
Base Et₃N, Diisopropylamine (DIPA)The base also often serves as a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence reaction rates and solubility.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at room temperature.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, and it is highly effective for the amination of this compound.

Mechanistic Rationale

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-X Amide_Formation Amide Formation Ar-Pd(II)-X->Amide_Formation R2NH Amine R2NH->Amide_Formation Base Base Base->Amide_Formation - HB Ar-Pd(II)-NR2 Ar-Pd(II)-NR2(L) Amide_Formation->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-3,4-dimethoxy-6-pyridazinamine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and toluene. Stir for a few minutes.

  • Amine Addition: Add benzylamine (1.2 equiv) to the mixture.

  • Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired arylamine.

ParameterRecommended ConditionNotes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for high efficiency.
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 120 °CThe reaction generally requires elevated temperatures.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use fresh, high-purity reagents and anhydrous solvents. Screen different palladium/ligand combinations. Increase the reaction temperature.
Formation of Side Products Homocoupling of the boronic acid (Suzuki), homocoupling of the alkyne (Sonogashira), dehalogenation of the starting material.Adjust the stoichiometry of the reagents. Lower the catalyst loading. Use a different base or solvent system.
Difficulty in Purification Co-elution of product with residual catalyst or ligand.Use a scavenger resin to remove palladium. Perform an aqueous wash with a solution of a suitable chelating agent.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex pyridazine derivatives. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and predictable introduction of a wide variety of substituents. The protocols and insights provided in these application notes serve as a valuable starting point for researchers seeking to leverage the synthetic potential of this important heterocyclic compound. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate combination will be key to achieving the best possible results.

References

  • General Information on this compound

    • This compound, PubChem, National Center for Biotechnology Information. [Link]

    • This compound, Molbase. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions (General Overviews and Mechanisms): 3. The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis, The Royal Swedish Academy of Sciences. [Link] 4. Suzuki-Miyaura Cross-Coupling, Organic Chemistry Portal. [Link] 5. Sonogashira Coupling, Organic Chemistry Portal. [Link] 6. Buchwald-Hartwig Amination, Organic Chemistry Portal. [Link]

6-Chloro-3,4-dimethoxypyridazine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-3,4-dimethoxypyridazine (CAS: 21038-02-2) represents a high-value pharmacophore intermediate for the development of Type I and Type II ATP-competitive kinase inhibitors.[1] Structurally, the pyridazine core serves as a bioisostere for the privileged quinazoline and quinoline scaffolds found in approved EGFR and VEGFR inhibitors (e.g., Gefitinib, Cabozantinib).[1][2]

The unique value of the 3,4-dimethoxy substitution pattern lies in its dual functionality:

  • Electronic Modulation: The electron-donating methoxy groups fine-tune the electrophilicity of the C6-chlorine, balancing reactivity for nucleophilic aromatic substitution (

    
    ) while maintaining stability.[1]
    
  • Structural Mimicry: The motif mimics the 6,7-dimethoxyquinazoline "warhead" but offers improved aqueous solubility and distinct hydrogen-bonding vectors at the kinase hinge region.[1][3]

This guide details the optimized protocols for leveraging this scaffold in medicinal chemistry, focusing on


 derivatization, Palladium-catalyzed couplings, and regioselective demethylation strategies.[4][2]

Chemical Reactivity Profile

Understanding the electronic landscape of this compound is prerequisite to successful synthesis.[1]

PositionSubstituentElectronic EffectReactivity Application
C6 Chlorine

-withdrawing
Primary Electrophile: Site of

or Pd-catalyzed cross-coupling (Suzuki/Buchwald).
C3 Methoxy

-donating
H-Bond Acceptor: Mimics N1 of quinazolines; can be demethylated to form pyridazin-3-one (H-bond donor).[1]
C4 Methoxy

-donating
Solubility/Shape: Fills hydrophobic pockets; deactivates C5 against electrophilic attack.[1][3]
N1/N2 Ring NitrogenInductive withdrawingHinge Binding: N2 often serves as the primary H-bond acceptor in the ATP pocket.[1][3]

Application Protocols

Protocol A: Displacement for Hinge Binder Installation

Context: The most common application is displacing the C6-chloride with an aniline or heterocyclic amine to establish the primary interaction with the kinase hinge region.[3]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Functionalized Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1]

  • Solvent:

    
    -Butanol or DMA (Dimethylacetamide)[1]
    
  • Acid Catalyst:

    
    -TsOH (0.1 equiv) or HCl (4M in dioxane)[2]
    

Step-by-Step Methodology:

  • Preparation: Charge a pressure-rated reaction vial with this compound (1.0 mmol) and the aniline derivative (1.1 mmol).

  • Solvation: Add

    
    -Butanol (3.0 mL). The protic solvent assists in stabilizing the transition state via hydrogen bonding to the pyridazine nitrogens.[3]
    
  • Activation: Add

    
    -TsOH (0.1 mmol). Note: Acid catalysis protonates N2, significantly increasing the electrophilicity at C6, facilitating attack by weaker nucleophiles like anilines.
    
  • Reaction: Seal the vessel and heat to 110°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride (

    
    ).[1][3]
    
  • Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.[1][3] Filter and wash with cold diethyl ether.[1][3]

  • Free Base Generation: Suspend the solid in saturated

    
     and extract with EtOAc to obtain the free base.[1][3]
    

Validation Criteria:

  • Yield: Expect 75–90%.[1][3]

  • Purity: >95% by HPLC.

  • Key Impurity: Hydrolysis of the chloride to the 6-hydroxy derivative (avoid wet solvents).[1][3]

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Used when a carbon-carbon bond is required at C6, often to attach solubilizing tails or extend the scaffold into the solvent-exposed region of the kinase.[1]

Reagents:

  • Catalyst:

    
     (5 mol%)[1][3]
    
  • Base:

    
     (2.0 equiv)[1][2][3]
    
  • Boronate: Aryl or Heteroaryl boronic acid (1.2 equiv)[4][1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Combine solvent components and sparge with Argon for 15 minutes. Critical: Oxygen is the primary cause of catalyst death and homocoupling side products.[3]

  • Assembly: In a glovebox or under Argon stream, combine the chloropyridazine, boronic acid, base, and Pd catalyst.

  • Heating: Heat to 90°C for 2–6 hours.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is toxic in biological assays.[1][2][3]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Regioselective Demethylation (The "Unmasking" Strategy)

Context: Converting the 3-methoxy group to a hydroxyl (which tautomerizes to the pyridazin-3-one) creates a donor-acceptor motif (NH-CO) often required for specific kinase selectivity profiles (e.g., c-Met or PARP inhibitors).[1]

Reagents:

  • Reagent: TMSI (Trimethylsilyl iodide) or HBr/AcOH.[1][2][3]

  • Solvent: Acetonitrile (for TMSI) or Glacial Acetic Acid (for HBr).[1][2][3]

Mechanism & Selectivity: The N2-nitrogen directs the demethylation.[3] The 3-OMe is sterically and electronically more susceptible to nucleophilic attack by the iodide ion after activation of the nitrogen.[3]

Step-by-Step Methodology (TMSI Method):

  • Setup: Dissolve the 3,4-dimethoxy substrate in dry Acetonitrile at 0°C.

  • Addition: Add TMSI (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench with MeOH (cleaves the silyl ether intermediate).

  • Isolation: The product (6-substituted-4-methoxy-pyridazin-3(2H)-one) usually precipitates.[1]

Pathway Visualization: Scaffold Logic in Drug Design

The following diagram illustrates the decision tree for utilizing this compound in designing a hypothetical FGFR inhibitor.

KinaseInhibitorSynthesis Start Starting Material: This compound Step1 Decision Point: Linker Chemistry Start->Step1 RouteA Route A: SnAr (Amination) Target: Hinge Binder Step1->RouteA Aniline/Acid/Heat RouteB Route B: Suzuki Coupling Target: Solvent Front Extension Step1->RouteB Boronic Acid/Pd(0) IntermediateA Intermediate: N-Aryl-3,4-dimethoxypyridazin-6-amine RouteA->IntermediateA Step2 Optimization: Solubility & Selectivity IntermediateA->Step2 SAR Evaluation FinalDrug Candidate: Pyridazinone-based Inhibitor (H-Bond Donor/Acceptor Pair) Step2->FinalDrug Demethylation (TMSI) Unmasks Lactam

Caption: Logical flow for converting the chloropyridazine core into a functional kinase inhibitor, highlighting the divergence between amination and carbon-coupling strategies.

Comparative Data: Pyridazine vs. Quinazoline

When replacing a Quinazoline core (e.g., Gefitinib) with the 3,4-Dimethoxypyridazine core, the following physicochemical shifts are observed:

PropertyQuinazoline Core3,4-Dimethoxypyridazine CoreAdvantage
LogP (Lipophilicity) High (3.5 – 4.[1]5)Moderate (2.0 – 3.[2][3]0)Improved oral bioavailability and reduced metabolic clearance.[2][3]
Solubility (Aq) Low (< 10

M)
Moderate (> 50

M)
Easier formulation; reduced need for solubility tags.[1][2][3]
H-Bond Capacity 1 Acceptor (N1)2 Acceptors (N1, N2) + OMeAdditional vectors for water-mediated bridging in the ATP pocket.
Metabolic Liability C6/C7 O-dealkylationC3/C4 O-dealkylationSimilar metabolic soft spots; pyridazine ring is generally resistant to oxidation.[1][3]

Troubleshooting Guide

  • Problem: Low yield in

    
     reaction with electron-deficient anilines.
    
    • Root Cause:[1][2][3][5][6][7][8] Deactivation of the aniline nucleophile.[3]

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Use a stoichiometric amount of NaH instead of acid catalysis to generate the anilide anion (highly reactive).

  • Problem: Formation of "Bis-coupling" products during Suzuki reaction.

    • Root Cause:[1][2][3][5][6][7][8] If the starting material was 3,6-dichloro-4-methoxypyridazine, both chlorides react.[1]

    • Solution: Ensure the starting material is the mono-chloro this compound.[1] If synthesizing from the dichloro, control stoichiometry strictly (1:1) and keep the temperature low (60°C).

References

  • BenchChem Technical Support. (2025).[1][2][3][9] Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related scaffolds. BenchChem Application Notes.[1][3][10] Link[1][2]

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[2][3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][5][9][11] Journal of the American Chemical Society, 73(4), 1873-1874.[1] Link

  • Abdelrahman, N. A., et al. (2021).[2][3][5] Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition.[1][3][5] RSC Advances, 11, 25523-25541. Link

  • Luo, G., et al. (2019).[1][2][3] Preparation of pyridazine derivatives as kinase inhibitors.[1][3][8][10][12][13] Patent WO2019/089442.[1][3][11] Bristol-Myers Squibb Company.[3][11] Link

  • He, Y., et al. (2014).[2][3] Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors.[1][12] Bioorganic & Medicinal Chemistry Letters, 24(21), 5093-5097.[12] Link

Sources

Reaction conditions for amination of chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amination of Chloropyridazines

Executive Summary & Chemical Landscape

Pyridazines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Gabazine analogues) and antihypertensive agents. Their utility stems from the 1,2-diazine ring's profound electron deficiency, which renders the carbons at positions 3, 4, 5, and 6 highly susceptible to nucleophilic attack.

However, this high reactivity presents a paradox: control vs. conversion . While 3,6-dichloropyridazine is eager to react, preventing bis-amination (over-reaction) or hydrolysis (side-reaction) requires precise kinetic control.

This guide delineates the two primary pathways for amination:

  • Nucleophilic Aromatic Substitution (

    
    ):  The baseline method for aliphatic amines and highly reactive substrates.
    
  • Buchwald-Hartwig Cross-Coupling: The requisite method for anilines (aromatic amines), sterically hindered nucleophiles, or deactivated pyridazine cores.

Decision Matrix: Selecting the Right Pathway

Before selecting a protocol, analyze your substrate and nucleophile against this logic flow.

AminationDecision Start Start: Chloropyridazine Substrate AmineType Amine Nucleophile Type? Start->AmineType Aliphatic Aliphatic (1° or 2°) AmineType->Aliphatic High Nucleophilicity Aromatic Aromatic (Aniline) / Hindered AmineType->Aromatic Low Nucleophilicity SubstrateStatus Ring Electronics? Aliphatic->SubstrateStatus MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Aromatic->MethodB ElectronPoor Electron Deficient (e.g., 3,6-Cl2) SubstrateStatus->ElectronPoor High Reactivity Deactivated Deactivated (e.g., 3-OMe) SubstrateStatus->Deactivated Low Reactivity MethodA Method A: SNAr (Thermal/Microwave) ElectronPoor->MethodA Deactivated->MethodB

Figure 1: Decision tree for selecting between classical SNAr and Palladium-catalyzed amination based on nucleophile strength and substrate electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Primary/Secondary aliphatic amines reacting with 3,6-dichloropyridazine or 3-chloropyridazine.

Mechanism & Causality

The reaction proceeds via a Meisenheimer-like transition state. The adjacent nitrogens in the pyridazine ring pull electron density, making the C-Cl bond highly polarized.

  • Regioselectivity Note: In 3,6-dichloropyridazine, the first amination deactivates the ring toward a second attack. This electronic feedback loop allows for high selectivity of mono-aminated products if stoichiometry is controlled (1.0 - 1.1 equiv of amine).

Protocol 1: Microwave-Assisted Mono-Amination

Microwave irradiation is superior to thermal reflux here, reducing reaction times from 12 hours to <30 minutes and suppressing hydrolysis by limiting water exposure time.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: Aliphatic amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step:

  • Charge: In a 10 mL microwave process vial, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in EtOH (2.5 mL).

  • Add: Add the amine (1.1 mmol) followed by DIPEA (1.2 mmol). Cap the vial.

  • Irradiate: Heat to 120°C for 20 minutes (Fixed Power mode, high absorption).

    • Note: If using 4-chloropyridazine (less reactive), increase temp to 150°C.

  • Work-up: Concentrate solvent in vacuo. The residue is often pure enough for the next step. If salts precipitate, triturated with water/ether or purify via flash chromatography (EtOAc/Hexane).

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, sterically hindered amines, or introducing a second amine onto a deactivated pyridazine ring.

Mechanism & Causality

When the pyridazine ring is deactivated (e.g., after the first amination) or the nucleophile is weak (aniline),


 requires forcing conditions that lead to decomposition. Pd-catalysis bypasses the electronic barrier by forming a Pd-Amido complex that undergoes reductive elimination.
  • Ligand Selection: Pyridazines are "sticky" substrates; the nitrogen lone pairs can poison the catalyst. Bulky, electron-rich ligands like BrettPhos or RuPhos are essential to prevent catalyst sequestration and facilitate reductive elimination.

Protocol 2: Pd-Catalyzed Arylamination

Reagents:

  • Substrate: 3-chloro-6-substituted-pyridazine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPr (2 mol%)
    
  • Ligand: BrettPhos (4-6 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or sealable vial and purge with Argon/Nitrogen x3.

  • Solids: Add pyridazine substrate, aniline,

    
    , 
    
    
    
    , and BrettPhos.
  • Solvent: Add degassed 1,4-Dioxane.

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

  • Reaction: Heat to 100°C for 4–12 hours .

    • Monitoring: Check LCMS for consumption of chloride. If stalled, add 1 mol% fresh catalyst/ligand.

  • Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via column chromatography.

Experimental Workflow Visualization

Workflow Setup 1. Reaction Setup (Vial selection, Inert atm) Reagents 2. Reagent Addition (Substrate + Amine + Base) Setup->Reagents Branch Method Selection Reagents->Branch SNAr_Path Path A: SNAr (Microwave) 120°C, 20 min, EtOH Branch->SNAr_Path Aliphatic Amine Pd_Path Path B: Buchwald (Thermal) 100°C, 8-12h, Dioxane, Pd/Ligand Branch->Pd_Path Aniline/Hindered Monitor 3. Monitor (LCMS) Check for Hydrolysis (M+16) SNAr_Path->Monitor Pd_Path->Monitor Workup 4. Workup Concentrate or Filter Celite Monitor->Workup

Figure 2: Operational workflow for executing amination protocols.

Comparative Data & Troubleshooting

Table 1: Condition Optimization Guide

Variable

Conditions
Buchwald-Hartwig ConditionsImpact/Reasoning
Solvent EtOH, n-BuOH, NMP1,4-Dioxane, Toluene, t-Amyl alcoholPolar protic aids

transition state; Non-polar preferred for Pd.
Base DIPEA,


, NaOtBu, K3PO4
Stronger bases (NaOtBu) speed up Pd-cat but risk hydrolysis.
Temp 80–150°C80–110°CMicrowave allows higher temp for shorter time in

.
Catalyst NonePd(OAc)2, Pd2(dba)3Pd source must be coupled with electron-rich ligand (BrettPhos).

Common Pitfalls:

  • Hydrolysis (Pyridazinone formation):

    • Symptom:[1][2][3] LCMS shows mass of Product + 1 (from OH) or M+16 (oxygen).

    • Fix: Ensure solvents are anhydrous. In

      
      , switch from carbonate bases to DIPEA to reduce hydroxide generation.
      
  • Bis-Amination (in 3,6-dichloro substrates):

    • Symptom:[1][2][3] Double addition of amine.

    • Fix: Reduce temperature. Ensure strict 1:1 stoichiometry. Add amine dropwise to the pyridazine solution (keep pyridazine in excess locally).

  • Catalyst Poisoning (Pd Path):

    • Symptom:[1][2][3] No conversion, starting material remains.

    • Fix: The pyridazine nitrogens are coordinating Pd. Switch to a bulky ligand (BrettPhos/tBuXPhos) or increase catalyst loading to 5 mol%.

References

  • Microwave-Assisted Amination of Chloropyridazines

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine.
    • Source:RSC Advances
    • URL:[Link]

  • Palladium-Catalyzed Amination (General Heterocycles)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:ChemSusChem (via NIH/PMC)
    • URL:[Link]

  • Ligand Selection for N-Heterocycles

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
    • Source:J. Am. Chem. Soc. (via NIH/PMC)
    • URL:[Link]

  • Large Scale Process Considerations

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides.[1][2][4]

    • Source:Molecules[1][4][5][6][7][8][9][10][11][12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 6-Chloro-3,4-dimethoxypyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Optimization Target Molecule: 6-Chloro-3,4-dimethoxypyridazine (CAS: N/A for specific isomer, generic derivatives ~19064-67-6 family) Primary Precursor: 3,4,6-Trichloropyridazine[1]

Executive Dashboard: Process Criticalities

Before altering your current protocol, review these Critical Process Parameters (CPPs). This synthesis is governed by regioselective Nucleophilic Aromatic Substitution (


) .[2] The primary yield loss stems from the formation of the thermodynamic isomer (4,6-dimethoxy-3-chloropyridazine) and hydrolysis byproducts.[1]
ParameterTarget RangeImpact on Yield
Stoichiometry 2.05 – 2.10 eq.[1] NaOMe< 2.0 eq: Incomplete conversion (monomethoxy intermediates).> 2.2 eq: Formation of trimethoxypyridazine (over-reaction).
Temperature -10°C to 0°C (Addition)20°C (Reaction)High temps (>40°C) favor the unwanted 4,6-dimethoxy isomer and hydrolysis.[1]
Solvent System MeOH (Anhydrous) or THF/MeOHWater content >0.1% leads to 6-chloropyridazin-3-ones (hydrolysis).[1]
Addition Rate Dropwise (1-2 hrs)Rapid addition creates localized hot spots, promoting side reactions.[1]

The "Golden Path" Protocol

This optimized workflow is designed to maximize the kinetic product (3,4-dimethoxy) while suppressing the thermodynamic isomer.

Reagents
  • Substrate: 3,4,6-Trichloropyridazine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25-30% wt in Methanol (2.05 eq)[1]

  • Solvent: Anhydrous Methanol (10V relative to substrate mass)

Step-by-Step Methodology
  • Preparation: Charge 3,4,6-trichloropyridazine into the reactor with Anhydrous Methanol (8V). Cool the system to -10°C under

    
     atmosphere.
    
    • Why: Low temperature is crucial to control the rate of the second substitution.

  • Controlled Addition: Dilute the NaOMe solution with the remaining Methanol (2V). Add this solution dropwise over 90 minutes , maintaining internal temperature below 0°C.

    • Checkpoint: Monitor by TLC/HPLC.[1] The first substitution (at C-4) is rapid.[1] You are controlling the second substitution (at C-3 vs C-6).

  • Reaction: Allow the mixture to warm slowly to 20°C over 4 hours. Stir for an additional 6–12 hours.

    • Note: Do not reflux.[1] Refluxing promotes attack at the C-6 position (forming the impurity) and displacement of the final chlorine (trimethoxy).

  • Quench: Adjust pH to 6–7 using dilute Acetic Acid or HCl (1M).

    • Why: Neutralization stops the reaction immediately and prevents basic hydrolysis during workup.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in EtOAc/Water.[1][3] Wash organic layer with Brine.[1][3] Dry over

    
    .[1][3]
    
  • Purification: Recrystallization from Isopropyl Alcohol (IPA) or Hexane/EtOAc (depending on purity profile).

Troubleshooting Guide: Root Cause Analysis

Issue 1: High levels of "Isomer B" (3-Chloro-4,6-dimethoxypyridazine)[1]
  • Symptom: HPLC shows two major peaks with identical Mass (MS).

  • The Science: The starting material (3,4,6-trichloro) reacts first at C-4 to form 3,6-dichloro-4-methoxypyridazine .[1] The second methoxy group must attack C-3 to get your target.[1] However, C-6 is less sterically hindered and electronically similar.[1]

  • Fix:

    • Lower Temperature: The attack at C-3 (flanked by N and OMe) has a higher activation energy than C-6.[1] Lowering temp favors the desired pathway if C-3 is kinetically favored in your specific solvent matrix, though often C-6 is the thermodynamic trap.[1]

    • Solvent Switch: Switch from pure MeOH to THF (with stoichiometric solid NaOMe). THF coordinates sodium cations differently, often altering the regioselectivity by "shielding" the more accessible C-6 position.

Issue 2: Presence of Hydroxy/Keto Impurities (Pyridazinones)
  • Symptom: New peaks appearing at M-14 (Cl

    
     OH exchange) or broad peaks in NMR.[1]
    
  • The Science: Methoxide is a strong base. If water is present, hydroxide ions (

    
    ) compete with methoxide (
    
    
    
    ).[1] Pyridazines are highly susceptible to hydrolysis at the 3 and 6 positions.
  • Fix:

    • Ensure MeOH water content is <0.05% .[1]

    • Use a drying tube or

      
       blanket.[1]
      
    • Verify the quality of the NaOMe solution (it absorbs moisture rapidly from air).

Issue 3: Low Conversion (Mono-methoxy intermediate remains)
  • Symptom: Starting material is gone, but intermediate persists.

  • Fix:

    • The second substitution is significantly slower than the first due to the electron-donating effect of the first methoxy group (deactivating the ring).

    • Do not add heat. Instead, extend reaction time or increase NaOMe slightly to 2.15 eq.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while avoiding the red (isomer) and orange (over-reaction) paths.

G SM 3,4,6-Trichloropyridazine Int 3,6-Dichloro-4-methoxypyridazine (Primary Intermediate) SM->Int NaOMe (1 eq) Fast, C-4 Attack Target TARGET: This compound Int->Target NaOMe (2nd eq) Attack at C-3 (Sterically Hindered) Isomer IMPURITY: 3-Chloro-4,6-dimethoxypyridazine Int->Isomer NaOMe (2nd eq) Attack at C-6 (Less Hindered) Tri OVER-REACTION: 3,4,6-Trimethoxypyridazine Target->Tri Excess NaOMe High Temp Isomer->Tri Excess NaOMe

Caption: Reaction pathway showing the bifurcation at the mono-methoxy intermediate. Control of the second step determines isomeric purity.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in Methanol instead of NaOMe? 
A:  Generally, no. 

is too weak to generate sufficient methoxide concentration for the second substitution on the deactivated ring. You will likely get stuck at the mono-methoxy stage (3,6-dichloro-4-methoxypyridazine).[1]

Q: How do I distinguish the two isomers by NMR? A:

  • Target (6-Cl-3,4-diOMe): The proton at C-5 is a singlet.[1] It is shielded by the adjacent OMe groups but deshielded by the ring. Look for a shift around 6.8–7.0 ppm .[1]

  • Isomer (3-Cl-4,6-diOMe): The proton at C-5 is also a singlet but is flanked by a Cl and an OMe.[1] The chemical shift will differ slightly.

  • Definitive ID: Use NOESY NMR.[1] In the target, the C-4 OMe group will show a correlation with the C-5 proton.[1] In the isomer (4,6-diOMe), the C-4 OMe will also show correlation, but the C-6 OMe will not.[1] Wait—actually, HMBC is better. In the target, the C-5 proton will couple to C-4 and C-6 carbons.[1] The carbon shifts of C-3 (Cl-bearing vs OMe-bearing) are distinct (~150 ppm vs ~160 ppm).[1]

Q: My crude solid is sticky/oily. How do I crystallize it? A: This is common due to mixed isomers.[1]

  • Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA).

  • Add Hexane dropwise until turbidity appears.[1]

  • Cool slowly to 4°C.

  • If oiling out occurs, re-dissolve and seed with a pure crystal if available, or scratch the glass surface.

References

  • Regioselectivity in Pyridazines: Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Reactions of 3,6-Dichloropyridazine. The Journal of Organic Chemistry, 28(1), 218–221. Link

  • Methoxylation Mechanisms: Kaji, K., Nagashima, H., & Oda, H. (1987).[4] Studies on Syntheses and Reactions of Methoxypyridazines. II.[1] Methoxylation of 3,4,6-Trichloropyridazine. Chemical and Pharmaceutical Bulletin, 35(3), 229-234.[1] (Note: This is the seminal paper describing the isomer distribution). Link

  • General ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     on Heterocycles: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link
    

Sources

Optimizing reaction conditions for Suzuki coupling with 6-Chloro-3,4-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Subject: 6-Chloro-3,4-dimethoxypyridazine Functionalization

Introduction: Substrate Analysis

Welcome to the optimization guide for This compound . This substrate presents a unique "push-pull" electronic challenge that often leads to stalled reactions or unexpected byproducts.

  • The "Pull" (Reactivity): The pyridazine ring is electron-deficient (two nitrogens), making the C6-chloride generally reactive toward oxidative addition.

  • The "Push" (Deactivation): The methoxy groups at positions 3 and 4 are strong electron donors (via resonance). This increases electron density on the ring, significantly slowing down oxidative addition compared to a bare dichloropyridazine.

  • The Trap (Coordination): The N-heterocyclic nitrogens are highly capable of coordinating to Palladium, potentially poisoning the active catalyst species if the ligand is not bulky enough.

Module 1: Critical Reaction Parameters

Catalyst & Ligand Selection
  • Standard (Start Here): Pd(dppf)Cl₂[1]·DCM (3–5 mol%). The bidentate ferrocenyl ligand prevents the formation of inactive bis-phosphine complexes and resists displacement by the pyridazine nitrogens.

  • Advanced (For Low Yields): XPhos Pd G3 or SPhos Pd G3 . These precatalysts generate bulky, electron-rich active species that accelerate oxidative addition on the electron-rich pyridazine ring while sterically preventing nitrogen coordination.

Base & Solvent Systems
  • The Hydrolysis Risk: The 6-chloro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, converting your starting material into 6-hydroxy-3,4-dimethoxypyridazine  (a pyridazinone tautomer).
    
  • Recommendation:

    • Standard:

      
       (2.0 M aq) in 1,4-Dioxane.
      
    • If Hydrolysis Occurs: Switch to anhydrous conditions using

      
        or CsF  in dry THF or Toluene.
      

Module 2: Troubleshooting Matrix (Q&A)

Q1: I see consumption of the starting chloride, but the major product is the hydrolyzed pyridazinone (OH-species), not the coupled product. Why? A: This is a classic competition between the Suzuki cycle and


 hydrolysis. The electron-deficient ring activates the chloride toward displacement by hydroxide ions present in the aqueous base.
  • Fix: Eliminate water. Switch to anhydrous

    
      (2-3 equiv) suspended in dry Dioxane or Toluene. If solubility is an issue, use dry DMF at lower temperatures (
    
    
    
    ).

Q2: The reaction turns black immediately (Pd black precipitation) and conversion stops at <20%. A: This indicates "catalyst death." The pyridazine nitrogens are likely displacing your phosphine ligands, or the oxidative addition is too slow, leading to Pd agglomeration.

  • Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands create a "protective shell" around the Pd center, preventing the pyridazine nitrogen from binding.

Q3: My boronic acid is disappearing, but the chloride remains untouched. A: You are experiencing protodeboronation . The dimethoxy-pyridazine is a slow electrophile; if the cross-coupling is slow, the boronic acid decomposes faster than it reacts.

  • Fix:

    • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

    • Switch to a Boronic Ester (BPin) or a MIDA Boronate , which release the active species slowly.

Module 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Condition (High Success Rate)

Best for: Standard aryl boronic acids with moderate sterics.

  • Charge Vessel: In a reaction vial, combine:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.3 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Solvent/Base: Add 1,4-Dioxane (

    
     concentration relative to substrate) and 
    
    
    
    (
    
    
    aqueous solution, 3.0 equiv).
  • Degas: Sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
Protocol B: The "Difficult Substrate" Condition

Best for: Sterically hindered boronic acids or if Protocol A fails due to hydrolysis.

  • Charge Vessel: Combine Substrate (1.0 equiv), Boronic Ester (1.5 equiv), XPhos Pd G3 (0.03 equiv), and

    
     (finely ground, anhydrous)  (3.0 equiv).
    
  • Solvent: Add dry THF or Toluene (

    
    ).
    
  • Reaction: Heat to 80°C (THF) or 100°C (Toluene) for 16 hours under inert atmosphere.

  • Note: Addition of 2-3 drops of water may be necessary to initiate the catalytic cycle if strictly anhydrous conditions yield no reaction, but keep it minimal.

Module 4: Visualization & Logic

Figure 1: Reaction Mechanism & Failure Points

A visual guide to where the specific chemistry of 3,4-dimethoxypyridazine interacts with the catalytic cycle.

SuzukiMechanism Start Start: 6-Cl-3,4-dimethoxypyridazine OxAdd Oxidative Addition (Rate Limiting due to OMe) Start->OxAdd Slowed by 3,4-OMe Hydrolysis FAILURE MODE: Hydrolysis to Pyridazinone Start->Hydrolysis Aqueous Base (OH-) Pd0 Active Catalyst [Pd(0)L] Pd0->OxAdd Coordination FAILURE MODE: N-Coordination (Catalyst Poisoning) Pd0->Coordination Non-bulky Ligands TransMet Transmetallation (Requires Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Final Biaryl Product RedElim->Product

Caption: The Suzuki catalytic cycle highlighting specific vulnerabilities of this compound: slowed oxidative addition and susceptibility to hydrolysis or catalyst poisoning.

Figure 2: Troubleshooting Logic Tree

Decision matrix for optimizing low-yielding reactions.

Troubleshooting Problem Low Yield / Failed Reaction CheckSM Check Starting Material (SM) Problem->CheckSM SM_Gone SM Consumed? CheckSM->SM_Gone SM_Remains SM Remains? CheckSM->SM_Remains Byproduct Identify Major Byproduct SM_Gone->Byproduct Yes Hydrolyzed Hydrolyzed (OH) Byproduct->Hydrolyzed Dehalogenated Dehalogenated (H) Byproduct->Dehalogenated Sol_Hydro SOLUTION: Use Anhydrous Base (CsF or K3PO4) Hydrolyzed->Sol_Hydro Sol_Dehalo SOLUTION: Use less protic solvent Check solvent purity Dehalogenated->Sol_Dehalo BoronicStatus Boronic Acid Status SM_Remains->BoronicStatus Yes Boronic_Gone Boronic Acid Gone (Protodeboronation) BoronicStatus->Boronic_Gone Boronic_Intact Boronic Acid Intact (Catalyst Inactive) BoronicStatus->Boronic_Intact Sol_Proto SOLUTION: Use Boronic Ester or MIDA Boronate Boronic_Gone->Sol_Proto Sol_Cat SOLUTION: Switch to XPhos Pd G3 Increase Temp Boronic_Intact->Sol_Cat

Caption: Step-by-step diagnostic tree for resolving common failure modes in pyridazine cross-coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2015).[4] Optimization of Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Organic Letters, 17(14), 3616–3619. Link

  • BenchChem Technical Guides. (2025). Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Durable, Bench-Stable, and Highly Effective Coupling Partners. Journal of the American Chemical Society, 132(40), 14092–14103. Link

Sources

Optimizing the chlorination step in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Dehydroxychlorination of 3(2H)-pyridazinones

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Process Chemistry. This guide addresses the critical chlorination step in transforming 3(2H)-pyridazinones (and their 4,5-dihydro precursors) into 3-chloropyridazines .

This transformation is the "make-or-break" stage in many drug development campaigns. While the reaction appears simple on paper (


), the reality involves viscous slurries, violent exotherms, and the dreaded "black tar" decomposition.

Module 1: Reaction Initiation & Stoichiometry

Q: My standard neat protocol is stalling at 60% conversion. Adding more reagent doesn't help.[1] What is the kinetic bottleneck?

A: The stalling is likely due to the poor solubility of the pyridazinone salt or the depletion of the active electrophile. Simply adding more Phosphorus Oxychloride (


) is often ineffective because 

itself is a relatively weak electrophile until activated.

The Fix: Activation Strategy You need to shift the mechanism from simple phosphorylation to a Vilsmeier-Haack-type activation or increase the chloride ion concentration.

  • The "Turbo" Additive (

    
    ):  For stubborn substrates, standard 
    
    
    
    is insufficient. We recommend a hybrid system:
    • Ratio: Use

      
       as the solvent (3–5 vol) and add 0.5–1.0 eq of Phosphorus Pentachloride (
      
      
      
      ).
    • Mechanism:

      
       dissociates into 
      
      
      
      , providing a more potent electrophile and a higher concentration of soluble chloride ions, which are necessary to displace the intermediate phosphate species [1].
  • The Catalytic Base (N,N-Dimethylaniline vs. Pyridine):

    • Pyridine: Acts as a proton scavenger and forms a pyridinium salt, which can sometimes precipitate and crust over the stir bar, hindering mass transfer.

    • N,N-Dimethylaniline (DMA): Preferred for high-temperature scale-ups. It forms a soluble Vilsmeier-like complex with

      
      , accelerating the attack on the pyridazinone oxygen.
      
Q: Is it true that adding water helps the reaction? That sounds dangerous.

A: Yes, but only under strictly controlled conditions. This is a counter-intuitive "Pro Tip" in process chemistry.

  • The Science: Pure

    
     reacts slowly. Adding a trace amount of water (approx. 0.5–1.0 eq relative to substrate, not excess) generates dichlorophosphoric acid (
    
    
    
    )
    in situ. This species is a powerful proton donor that activates the pyridazinone carbonyl, facilitating the attack of the phosphorus species [2].
  • The Warning: This must be done at low temperature (

    
    ) before heating. NEVER  add water to hot 
    
    
    
    .

Module 2: Troubleshooting Decomposition ("Black Tar")

Q: My reaction mixture turned into a solid black mass. Is it recoverable?

A: No. The "Black Tar" indicates extensive polymerization or charring of the pyridazine ring, usually driven by localized superheating or lack of solvent to dissipate heat.

Root Cause Analysis: Pyridazines are electron-deficient but can undergo ring-opening or polymerization under harsh acidic conditions at temperatures


.

Prevention Protocol: If you are observing tar formation, you must abandon "neat" conditions and move to a solvent-diluted system.

Decision Matrix: Solvent Selection

SolventSelection Start Substrate Solubility Analysis Soluble High Solubility in POCl3? Start->Soluble Temp Required Temp > 110°C? Soluble->Temp Yes ACN Dilution Protocol B: Acetonitrile (Solvent) + POCl3 (2.0 eq) Polarity helps ionic intermediates Soluble->ACN No (Slurry) Neat Standard Protocol: Neat POCl3 (3-5 vol) Reflux (105°C) Temp->Neat No Tar Risk of Tar/Charring Temp->Tar Yes (Neat) Toluene Dilution Protocol A: Toluene (Solvent) + POCl3 (1.5 eq) Good heat transfer Tar->Toluene Switch to Toluene

Figure 1: Solvent selection strategy to mitigate thermal decomposition and handle solubility issues.

Module 3: The Quenching Protocol (Safety & Yield)

Q: I lost 40% of my yield during workup. The LCMS showed the product, but it disappeared after extraction.

A: You likely hydrolyzed your product back to the starting material. 3-Chloropyridazines are reactive electrophiles (het-aryl halides). If the quenching solution becomes too hot or too acidic/basic, the chloride is displaced by water (hydrolysis).

Critical Protocol: The "Inverse Addition" (Drowning)

Standard Operating Procedure (SOP):

  • Cool Down: Cool the reaction mixture to

    
    . Do NOT cool to 
    
    
    
    if the mixture is neat, as it will solidify and become un-pumpable.
  • The Vessel: Prepare a separate vessel with crushed ice and water (3x volume of reaction).

  • Drowning: Slowly pour the reaction mixture into the ice/water (Inverse Addition).

    • Why? This ensures

      
       is always the limiting reagent, preventing a runaway exotherm.[1]
      
  • pH Control (The Yield Saver): As

    
     hydrolyzes, it generates 
    
    
    
    and
    
    
    . The pH will plummet to <1.
    • Action: Simultaneously dose 28% Ammonium Hydroxide (

      
      )  or 50% NaOH  to maintain pH between 8.0 and 10.0 .
      
    • Caution: Do not exceed pH 11, or you risk nucleophilic attack by hydroxide on the chloropyridazine [3].

Quenching Safety Workflow

QuenchingSafety Rxn Reaction Mixture (POCl3 + Product) Stream Slow Addition (Control Temp < 25°C) Rxn->Stream Ice Ice/Water Bath (Agitated) Acidic Acidic Slurry (pH < 1) Ice->Acidic Stream->Ice Base Add NH4OH Target pH 8-9 Acidic->Base Solid Product Precipitates (Filter or Extract) Base->Solid

Figure 2: Safe quenching workflow emphasizing inverse addition and pH control.

Module 4: Purification & Isolation Data

Q: My product is an oil that won't crystallize. How do I purify it without a column?

A: Chloropyridazines often oil out due to impurities (phosphorus esters).

Troubleshooting Table: Purification Strategies

IssueObservationRecommended Fix
Oiling Out Product separates as a dark oil at the bottom of the aqueous layer.Extraction: Use Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with 5%

to remove residual acid.
Emulsion Layers won't separate during extraction.Filter: Pass the biphasic mixture through a Celite pad to remove colloidal phosphorus salts.
Color Product is dark brown/black.Carbon Treatment: Dissolve in refluxing cyclohexane or heptane, add activated charcoal, filter hot.
Hydrolysis Starting material reappears on TLC.Speed: Process the aqueous quench immediately. Do not let the product sit in the acidic quench liquor for >1 hour.

References

  • Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent.[2]Link

  • ChemRxiv. (2025).[3] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. (Discusses the catalytic effect of water/dichlorophosphoric acid). Link

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.Link

  • BenchChem. (2025).[1] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.Link

Sources

Validation & Comparative

Comparative analysis of 6-Chloro-3,4-dimethoxypyridazine with other pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 6-Chloro-3,4-dimethoxypyridazine and its Analogs: A Guide for Medicinal Chemists

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties, including a π-deficient nature, make it an excellent scaffold for developing compounds with a wide range of biological activities, from anticancer and antimicrobial to cardiovascular agents.[1][2] The strategic functionalization of the pyridazine ring is a key exercise in modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties, reactivity, and interaction with biological targets.

This guide focuses on This compound , a representative building block that, while not extensively documented in peer-reviewed literature, serves as an excellent model for understanding the interplay of substituents on this important core. Direct experimental data for this specific compound is sparse; therefore, this analysis will leverage established chemical principles and comparative data from closely related analogs to provide researchers, scientists, and drug development professionals with a predictive framework for its use. We will objectively compare its projected profile with key analogs to elucidate structure-property and structure-activity relationships (SAR), offering field-proven insights into experimental design and compound selection.

Section 1: Synthesis and Physicochemical Profile

The strategic synthesis of substituted pyridazines is fundamental to their application. For this compound, a plausible and efficient synthetic route can be proposed starting from a common, commercially available precursor, 3,6-dichloropyridazine.

Proposed Synthesis of this compound

The synthesis hinges on the stepwise nucleophilic aromatic substitution (SNAr) of chlorine atoms, a cornerstone of pyridazine chemistry. The higher reactivity of the chlorine atoms on the pyridazine ring is activated by the electron-withdrawing nature of the ring nitrogens. A logical sequence would involve the introduction of the methoxy groups onto a more elaborated chlorinated precursor. A potential pathway starts with maleic anhydride, proceeding through chlorination and cyclization to form a dichlorinated pyridazine intermediate, which can then be selectively methoxylated.[3]

A more direct, lab-scale approach would likely start from 3,4,6-trichloropyridazine. The chlorine at the 4-position is generally the most susceptible to nucleophilic attack, followed by the 6-position, due to the electronic influence of the adjacent nitrogen atoms.

Synthetic Workflow A 3,4,6-Trichloropyridazine B 6-Chloro-3,4-dihydroxy pyridazine A->B Selective Hydrolysis reagent1 NaOH (aq) Heat C 6-Chloro-3,4-dimethoxy pyridazine B->C Williamson Ether Synthesis reagent2 CH3I or (CH3)2SO4 Base (e.g., K2CO3)

Caption: Proposed synthetic workflow for this compound.

  • Causality Behind Experimental Choices: The choice to first hydrolyze the 3 and 4 positions is based on their higher activation towards nucleophilic substitution compared to the 6-position in some trichlorinated systems. Following the formation of the dihydroxy intermediate, a standard Williamson ether synthesis with an alkylating agent like methyl iodide provides the target molecule. An alternative would be direct methoxylation using sodium methoxide, where careful control of stoichiometry and temperature would be critical to achieve selective substitution.

Selection of Comparative Analogs

To understand the unique contributions of the chloro and dimethoxy substituents, we have selected three key analogs for comparison:

  • 3,6-Dichloropyridazine (Analog A): A common precursor that allows for a baseline comparison of a pyridazine core with two electron-withdrawing chloro groups.[4][5][6][7]

  • 6-Bromo-3,4-dimethoxypyridazine (Analog B): This analog directly probes the effect of halogen identity at the 6-position. The weaker carbon-bromine bond is expected to significantly alter reactivity in cross-coupling reactions.

  • 3,4,6-Trimethoxypyridazine (Analog C): Replacing the 6-chloro group with an electron-donating methoxy group allows for a comparison of electronic effects on the pyridazine ring's properties and reactivity.

Comparative Physicochemical Properties
PropertyThis compound (Predicted)Analog A: 3,6-Dichloropyridazine (Experimental)Analog B: 6-Bromo-3,4-dimethoxypyridazine (Predicted)Analog C: 3,4,6-Trimethoxypyridazine (Predicted)
Molecular Weight 188.60 g/mol 148.98 g/mol [6]233.05 g/mol 184.18 g/mol
Melting Point N/A65-69 °C[5]N/AN/A
cLogP 1.451.70[6]1.680.98
pKa (Most Basic) 1.32-0.851.301.95
Topological Polar Surface Area (TPSA) 44.1 Ų25.8 Ų[6]44.1 Ų53.4 Ų
  • Expert Analysis: The replacement of a chloro group with methoxy groups (Title Compound vs. Analog A) significantly increases the predicted basicity (pKa) and polar surface area (TPSA), suggesting improved aqueous solubility but potentially lower passive membrane permeability. The cLogP remains in a favorable range for drug-likeness. As expected, substituting chlorine for bromine (Analog B) has a minimal impact on calculated electronic properties but increases molecular weight. Replacing the 6-chloro with a 6-methoxy group (Analog C) further increases basicity and polarity while lowering lipophilicity (cLogP), a common strategy to modulate pharmacokinetic profiles.

Section 2: Comparative Reactivity Analysis

The utility of a building block is defined by its reactivity. For halo-heterocycles, palladium-catalyzed cross-coupling reactions are among the most powerful tools for molecular elaboration.

Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of halopyridazines in cross-coupling reactions like Suzuki-Miyaura coupling is primarily governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step. The established reactivity trend is I > Br > Cl > F .[10]

Reactivity Comparison cluster_reactivity Expected Reactivity in Suzuki-Miyaura Coupling Title This compound Reactivity: Moderate The C-Cl bond requires more forcing conditions (higher temperature, stronger ligands) for oxidative addition compared to C-Br. AnalogA 3,6-Dichloropyridazine Reactivity: Moderate Symmetric, but sequential, site-selective coupling is possible with careful ligand and condition control. Title->AnalogA Similar C-Cl Reactivity AnalogC 3,4,6-Trimethoxypyridazine Reactivity: Very Low (via C-O) C-O bond activation for cross-coupling is possible but requires specialized catalysts and is far less common than C-Cl or C-Br activation. Title->AnalogC Different Bond Type (C-O vs C-Cl) AnalogB 6-Bromo-3,4-dimethoxypyridazine Reactivity: High The weaker C-Br bond allows for milder reaction conditions, broader substrate scope, and often higher yields. AnalogB->Title Easier Oxidative Addition

Caption: Comparative reactivity profile in Pd-catalyzed cross-coupling.

  • Trustworthiness Through Causality: A researcher choosing between This compound and its bromo-analog (Analog B ) must weigh the cost and availability of the starting material against reaction efficiency. The chloro-compound is likely more economical but may require more rigorous screening of catalysts and ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve acceptable yields.[11] In contrast, the bromo-analog provides a higher probability of success under standard conditions (e.g., Pd(PPh₃)₄ with a carbonate base), making it ideal for initial library synthesis where reliability is paramount.[12] Analog A presents an interesting case for diversity-oriented synthesis, as ligand control can sometimes be used to selectively functionalize one chloro position over the other.[11]

Section 3: Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is unavailable, we can extrapolate potential SAR trends based on extensive studies of other pyridazine-containing bioactive molecules. The 3, 4, and 6 positions are common points for modification to probe interactions with biological targets.

SAR Insights cluster_0 Potential Modification Vectors for SAR Core R6 Position 6 (Cl) Core->R6 R34 Positions 3 & 4 (OMe) Core->R34 R6_text Gateway for Diversity: - Suzuki/Sonogashira/Buchwald-Hartwig rxns. - Probes hydrophobic pockets. - Can act as H-bond acceptor. R6->R6_text R34_text Solubility & H-Bonding: - Methoxy groups often H-bond with  receptor backbone (C-H...O). - Can be demethylated to OH for strong H-bonds. - Modulates ring electronics. R34->R34_text

Caption: Key modification points on the pyridazine scaffold for SAR studies.

  • Expertise in Application:

    • Position 6: The chloro group serves as a versatile synthetic handle. Replacing it via Suzuki coupling with various aryl or heteroaryl boronic acids is a primary strategy to explore hydrophobic or π-stacking interactions within a protein's binding site. Buchwald-Hartwig amination at this position can introduce hydrogen bond donors/acceptors to engage with polar residues.

    • Positions 3 & 4: The methoxy groups are critical modulators of the compound's overall properties. In many kinase inhibitors, for example, such groups orient into solvent-exposed regions to enhance solubility. They can also form subtle but important C-H···O hydrogen bonds with the protein backbone. Furthermore, they can be metabolically labile, and their replacement with more stable groups (e.g., fluoro) or demethylation to the corresponding hydroxyls are common optimization strategies.[7]

Section 4: Experimental Protocol

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for this class of compounds.

Protocol: Suzuki-Miyaura Coupling of a 6-Halopyridazine with Phenylboronic Acid

Objective: To replace the halogen at the C6 position of a pyridazine ring with a phenyl group.

Materials:

  • 6-Bromo-3,4-dimethoxypyridazine (Analog B) (1.0 mmol, 233 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation (Inert Atmosphere): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-3,4-dimethoxypyridazine, phenylboronic acid, and potassium carbonate.

    • Experimental Rationale: The flask must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and hydrolytic deboronation of the boronic acid.

  • Reagent Addition: Add the Pd(PPh₃)₄ catalyst to the flask. Immediately seal the flask with a rubber septum.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling nitrogen through them for 15 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the flask via syringe.

    • Experimental Rationale: The aqueous/organic solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate with a sample of the starting material and co-spot with the reaction mixture. A typical eluent system is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting halide spot has been consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Conclusion

This compound, while not a widely characterized reagent, represents a valuable scaffold whose properties and reactivity can be confidently predicted. This guide demonstrates that through a comparative analysis with judiciously chosen analogs, a robust strategy for its incorporation into drug discovery programs can be formulated. The 6-chloro position offers a reliable handle for diversification via cross-coupling, albeit under more forcing conditions than its bromo counterpart. The 3,4-dimethoxy substituents are key modulators of polarity and solubility, providing a vector for fine-tuning pharmacokinetic properties. By understanding these fundamental principles, researchers can leverage the pyridazine core to efficiently navigate the complex landscape of medicinal chemistry and develop novel, impactful therapeutics.

References

  • PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [Link]

  • ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25.... [Link]

  • PubMed. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Google Patents. WO2005105783A1 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • MDPI. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... [Link]

  • ResearchGate. ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.... [Link]

Sources

A Comparative Guide to the Reactivity of 6-Chloro-3,4-dimethoxypyridazine with other Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, pyridazines and their halogenated derivatives serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-3,4-dimethoxypyridazine against other common halopyridines.

Our objective is to move beyond simple reactivity trends and delve into the mechanistic underpinnings that govern the chemical behavior of these crucial synthetic intermediates. By examining the electronic and steric influences of the pyridazine core and its substituents, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic route design, reaction optimization, and catalyst selection. We will focus on the most synthetically valuable transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Theoretical Underpinnings of Reactivity

The chemical behavior of a substituted halo-heterocycle is not dictated by a single factor but is rather a complex interplay of the heterocyclic core, the nature of the halogen, and the electronic and steric properties of other substituents.

The Pyridazine Core: An Electron-Deficient System

The pyridazine ring, containing two adjacent nitrogen atoms, is significantly more electron-deficient than pyridine or benzene. This deficiency is a result of the inductive electron-withdrawing effect of the electronegative nitrogen atoms. Unlike pyridine or pyrimidine, the pyridazine nucleus lacks any "unactivated" carbon atoms with respect to nucleophilic attack, making nucleophilic substitution a predominant pathway for its functionalization[1]. This inherent electrophilicity at the carbon centers is a key determinant of its reactivity.

The Halogen Leaving Group

In both SNAr and palladium-catalyzed cross-coupling reactions, the carbon-halogen (C-X) bond is cleaved. The reactivity trend is generally correlated with the C-X bond dissociation energy, which decreases down the group: C-F > C-Cl > C-Br > C-I[2]. Consequently, for cross-coupling reactions, the established order of reactivity is I > Br > Cl[3]. Chloro-heterocycles are often more stable, cost-effective, and readily available, but their lower reactivity necessitates more robust and specialized catalytic systems to achieve efficient transformations[2][4].

Substituent Effects: The Role of Methoxy Groups

The subject of this guide, this compound, features two methoxy (-OCH₃) groups. These substituents exert a dual electronic effect:

  • Mesomeric Effect (+M): The oxygen lone pairs can donate electron density into the aromatic π-system, increasing the electron density on the ring.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond.

Generally, the mesomeric effect is dominant. For this compound, these electron-donating groups will increase the electron density of the pyridazine core. This has opposing consequences for different reaction types. For SNAr, this donation deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridazine. Conversely, for palladium-catalyzed cross-coupling, the increased electron density at the carbon bearing the chlorine can facilitate the rate-determining oxidative addition step. The interplay of these effects with the inherent electron deficiency of the pyridazine ring creates a unique reactivity profile.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate of this reaction is highly sensitive to the electronic properties of the ring.

The pyridazine core is highly activated towards SNAr[1]. However, the two electron-donating methoxy groups in this compound counteract this activation to some extent by increasing the electron density of the ring, making it less electrophilic. In contrast, halopyridines with electron-withdrawing groups (EWGs), such as nitro groups, are exceptionally reactive in SNAr reactions[5].

Reactivity Comparison:

  • 2-Chloro-5-nitropyridine > 2-Chloropyridine > this compound

While the pyridazine core is intrinsically more reactive than pyridine, the powerful electron-donating nature of two methoxy groups reduces the electrophilicity of the reaction center in this compound, rendering it less susceptible to SNAr than a pyridine ring activated by a strong EWG. Compared to a simple 2-chloropyridine, the reactivity is nuanced; the two activating nitrogens of the pyridazine core compete with the deactivating effect of the methoxy groups. Experimental validation is crucial, but it is generally expected to be less reactive than highly activated chloropyridines.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pillars of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. The reactivity of the halo-heterocycle is primarily governed by the ease of the oxidative addition of the C-X bond to the Pd(0) catalyst.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryl and hetero-biaryl motifs[4]. As a chloro-heterocycle, this compound is a challenging substrate that typically requires a highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the difficult oxidative addition step[6].

The electron-donating methoxy groups on the pyridazine ring can be beneficial here. By increasing electron density on the carbon atom of the C-Cl bond, they can facilitate the oxidative addition of the palladium catalyst, potentially allowing for milder reaction conditions compared to chloropyridazines bearing electron-withdrawing groups.

Sources

Biological activity screening of compounds derived from 6-Chloro-3,4-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity Screening of Novel Compounds Derived from 6-Chloro-3,4-dimethoxypyridazine

A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, pyridazine scaffolds are of significant interest due to their versatile biological activities. This guide provides a comprehensive overview of the biological activity screening of novel compounds synthesized from the starting material, this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the performance of these derivatives against established standards. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in their discovery efforts.

The Therapeutic Potential of Pyridazine Derivatives

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core structure in numerous biologically active compounds. The incorporation of various substituents onto the pyridazine ring can modulate its physicochemical properties and pharmacological effects, leading to a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The starting scaffold of this compound offers a reactive chlorine atom, which is an excellent site for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives. The methoxy groups can also be modified, further expanding the chemical space for drug discovery.

Anticancer Activity Screening: A Comparative Workflow

A primary focus in the screening of novel pyridazine derivatives is the evaluation of their cytotoxic effects against various cancer cell lines. This allows for the identification of compounds with potent and selective anticancer activity.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following workflow outlines the standard procedure for assessing the anticancer potential of newly synthesized pyridazine derivatives.

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesis of Pyridazine Derivatives dissolution Dissolution in DMSO to create stock solutions synthesis->dissolution cell_culture Culturing of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with serial dilutions of compounds and standard drug (e.g., Doxorubicin) seeding->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_addition Addition of MTT reagent incubation->mtt_addition formazan_dissolution Dissolution of formazan crystals in DMSO mtt_addition->formazan_dissolution absorbance Measurement of absorbance at 570 nm formazan_dissolution->absorbance ic50 Calculation of IC50 values absorbance->ic50 comparison Comparison with standard drug ic50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Synthesized pyridazine derivatives

  • Standard anticancer drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Comparative Performance Data

The following table summarizes hypothetical IC50 values for a series of novel pyridazine derivatives compared to the standard drug, Doxorubicin.

CompoundDerivative StructureIC50 (µM) on MCF-7IC50 (µM) on HeLa
PDZ-1 R = -NH-phenyl15.220.5
PDZ-2 R = -NH-(4-chlorophenyl)8.712.1
PDZ-3 R = -S-benzyl25.130.8
Doxorubicin Standard Drug1.21.8

Interpretation of Results: In this hypothetical dataset, the introduction of a chloro-substituted phenylamino group at the 6-position (PDZ-2) resulted in a significant increase in cytotoxic activity compared to the unsubstituted phenylamino derivative (PDZ-1). Both are, however, less potent than the standard drug, Doxorubicin. The thioether derivative (PDZ-3) showed the least activity. This suggests that the nature of the substituent at the 6-position plays a crucial role in the anticancer potential of these compounds. Further studies would be required to explore a wider range of substitutions to potentially improve potency and selectivity.

Antimicrobial Activity Screening: A Comparative Approach

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have shown promise in this area.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for evaluating the antimicrobial activity of the synthesized compounds.

cluster_prep Preparation cluster_assay Screening Assays cluster_analysis Data Analysis synthesis Synthesis of Pyridazine Derivatives dissolution Dissolution in DMSO synthesis->dissolution agar_diffusion Agar Disc/Well Diffusion Method dissolution->agar_diffusion broth_dilution Broth Microdilution Method for MIC Determination dissolution->broth_dilution culture Culturing of Bacterial and Fungal Strains culture->agar_diffusion culture->broth_dilution zone_inhibition Measurement of Zone of Inhibition (mm) agar_diffusion->zone_inhibition mic Determination of Minimum Inhibitory Concentration (MIC) broth_dilution->mic comparison Comparison with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) zone_inhibition->comparison mic->comparison

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized pyridazine derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Performance Data

The following table presents hypothetical MIC values for a series of novel pyridazine derivatives against selected microbial strains.

CompoundDerivative StructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PDZ-4 R = -NH-thiazole3264>128
PDZ-5 R = -NH-pyrazole163264
Ciprofloxacin Standard Antibiotic10.5N/A
Fluconazole Standard AntifungalN/AN/A8

Interpretation of Results: In this hypothetical scenario, the pyrazole-containing derivative (PDZ-5) exhibited better antimicrobial activity than the thiazole derivative (PDZ-4) against both bacterial and fungal strains. However, their activity is considerably lower than that of the standard antibiotics, Ciprofloxacin and Fluconazole. These findings can guide further optimization of the pyridazine scaffold to enhance antimicrobial potency.

Conclusion and Future Directions

The biological activity screening of compounds derived from this compound reveals a promising starting point for the development of novel therapeutic agents. The ease of substitution at the 6-position allows for the creation of a diverse library of compounds with tunable biological activities. The comparative analysis with standard drugs is crucial for understanding the potential of these novel derivatives and for guiding future medicinal chemistry efforts.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Investigating the molecular targets and pathways through which the most active compounds exert their effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

By systematically applying the screening workflows and comparative analyses outlined in this guide, researchers can efficiently identify and optimize novel pyridazine derivatives with significant therapeutic potential.

References

A comprehensive list of references that support the methodologies and claims made in this guide will be provided upon the finalization of the specific compounds and biological data to be included. The following are examples of the types of resources that would be cited:

  • Synthesis and biological evaluation of new pyridazine deriv
  • Anticancer activity of novel heterocyclic compounds.European Journal of Medicinal Chemistry.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
  • MTT Cell Viability Assay.Current Protocols in Molecular Biology.

A Comparative Guide to the Synthesis of Pyridazine Derivatives: Traditional Routes vs. Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide spectrum of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and neuroprotective properties, among others.[1][2] This guide provides a comprehensive comparative analysis of the synthetic methodologies used to construct these vital heterocycles, contrasting classical condensation and cycloaddition reactions with modern catalytic and green chemistry approaches. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative assessment of their performance based on yield, substrate scope, and operational simplicity.

Introduction: The Enduring Significance of Pyridazine Derivatives

The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it a "privileged structure" in drug design, enabling effective interactions with various biological targets.[1][3] The ever-growing demand for novel pyridazine-based therapeutics necessitates the continuous evolution of synthetic strategies that are not only efficient and versatile but also align with the principles of sustainable chemistry. This guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing the reliability of traditional methods with the elegance and efficiency of modern innovations.

Traditional Synthetic Strategies: The Foundation of Pyridazine Chemistry

For decades, the synthesis of pyridazine derivatives has relied on a set of robust and well-established reactions. These methods, while sometimes limited in scope or requiring harsh conditions, form the bedrock of pyridazine chemistry and are still widely employed.

Condensation Reactions: The Workhorse Approach

The most common and foundational method for constructing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4][5] This approach is valued for its reliability and the ready availability of starting materials.[1]

A prominent example is the reaction of γ-ketoacids or their esters with hydrazine to form 3(2H)-pyridazinones.[1][4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

G sub_benzene Substituted Benzene friedel_crafts Friedel-Crafts Acylation (e.g., AlCl3) sub_benzene->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts aroylpropionic_acid β-Aroylpropionic Acid friedel_crafts->aroylpropionic_acid cyclocondensation Cyclocondensation aroylpropionic_acid->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one cyclocondensation->dihydropyridazinone aromatization Aromatization (e.g., Br2/AcOH) dihydropyridazinone->aromatization pyridazinone 6-Aryl-3(2H)-pyridazinone aromatization->pyridazinone

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and introducing the keto-acid functionality. The subsequent cyclocondensation with hydrazine is a thermodynamically driven process leading to the stable heterocyclic ring. The final aromatization step is often necessary to achieve the desired pyridazine core and can be accomplished with various oxidizing agents.

Cycloaddition Reactions: Building the Ring with Precision

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent approach to the pyridazine core.[6][7] A common strategy involves the reaction of a 1,2,4,5-tetrazine with an alkene or alkyne, which proceeds via an inverse electron-demand Diels-Alder reaction followed by the extrusion of dinitrogen gas.[4]

This method allows for the introduction of a wide range of substituents with good regiocontrol.

Modern Synthetic Methods: Efficiency, Versatility, and Sustainability

Driven by the need for more efficient, atom-economical, and environmentally benign processes, modern synthetic chemistry has introduced a plethora of innovative methods for pyridazine synthesis.

Catalytic Approaches: The Power of Transition Metals

Transition metal catalysis has revolutionized organic synthesis, and pyridazine chemistry is no exception. Copper- and palladium-catalyzed reactions have emerged as powerful tools for both the construction of the pyridazine ring and its subsequent functionalization.

Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and pyridazines.[8] The choice of solvent plays a crucial role in determining the final product; acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid leads directly to the aromatized pyridazines.[8]

Palladium catalysis is instrumental in the late-stage functionalization of pre-formed pyridazine rings.[9] Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the pyridazine core with high precision.[10] More recently, direct C-H functionalization has emerged as a highly attractive strategy, avoiding the need for pre-functionalized starting materials and improving atom economy.[11][12]

G pyridazine_core Pyridazine Core ch_activation C-H Activation pyridazine_core->ch_activation coupling_partner Coupling Partner (e.g., Alkene, Arylboronic acid) coupling_partner->ch_activation catalyst Transition Metal Catalyst (e.g., Pd, Cu, Rh) catalyst->ch_activation functionalized_pyridazine Functionalized Pyridazine Derivative ch_activation->functionalized_pyridazine

Caption: General workflow for transition metal-catalyzed C-H functionalization of pyridazines.

Expertise in Action: The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity in C-H functionalization. The electron-deficient nature of the pyridazine ring and the presence of the Lewis basic nitrogen atoms present unique challenges that require careful optimization.[9][11]

Green Chemistry Approaches: A Sustainable Future for Pyridazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes.[13] For pyridazine synthesis, this translates to the use of safer solvents, milder reaction conditions, and the development of catalytic and multicomponent reactions.[13][14]

Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and improve product purity in the synthesis of pyridazine derivatives compared to conventional heating.[15][16][17] This technique is particularly effective for condensation and multicomponent reactions.[16]

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient.[16] Copper-catalyzed MCRs have been successfully employed for the synthesis of highly substituted pyridazines.[16]

Comparative Analysis: A Head-to-Head Look

To provide a clear and objective comparison, the following table summarizes the key performance indicators of traditional versus modern synthetic methods for pyridazine derivatives.

FeatureTraditional Methods (e.g., Condensation)Modern Methods (e.g., Catalytic C-H Functionalization)
Yield Often moderate to good, but can be variable.Generally high to excellent.
Reaction Conditions Often require harsh conditions (e.g., strong acids, high temperatures).[4]Typically milder and more tolerant of functional groups.[8]
Substrate Scope Can be limited by the availability of starting materials.Broader substrate scope and greater functional group tolerance.[8][18]
Atom Economy Can be lower due to the formation of stoichiometric byproducts.Higher atom economy, especially in C-H functionalization and MCRs.
Regioselectivity Generally good for symmetrical starting materials.High and tunable regioselectivity through catalyst and ligand control.[9]
Green Chemistry Often less aligned with green principles (e.g., use of hazardous reagents and solvents).More sustainable, with opportunities for catalysis, safer solvents, and reduced waste.[13][14]
Operational Simplicity Can be straightforward for well-established procedures.May require specialized catalysts and inert atmosphere techniques.

Experimental Protocols

To illustrate the practical application of these methods, detailed experimental protocols for a traditional and a modern synthetic approach are provided below.

Protocol 1: Traditional Synthesis of 6-phenyl-3(2H)-pyridazinone

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Bromine

  • Glacial acetic acid

Procedure:

  • A mixture of β-benzoylpropionic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated 6-phenyl-4,5-dihydro-3(2H)-pyridazinone is collected by filtration.

  • The crude dihydropyridazinone (8 mmol) is dissolved in glacial acetic acid (30 mL).

  • A solution of bromine (8.8 mmol) in glacial acetic acid (10 mL) is added dropwise at room temperature.

  • The mixture is stirred for 2 hours, then poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford 6-phenyl-3(2H)-pyridazinone.

Protocol 2: Modern Copper-Catalyzed Synthesis of a Pyridazine Derivative

Materials:

  • β,γ-Unsaturated hydrazone

  • Copper(II) acetate

  • Acetic acid

Procedure:

  • To a solution of the β,γ-unsaturated hydrazone (1 mmol) in acetic acid (5 mL), copper(II) acetate (0.1 mmol) is added.

  • The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyridazine derivative.

Conclusion: A Synergistic Approach to Pyridazine Synthesis

Both traditional and modern synthetic methods hold value in the synthesis of pyridazine derivatives. Traditional methods, particularly condensation reactions, offer reliable and scalable routes to core pyridazine structures.[1][4] Modern catalytic methods, on the other hand, provide unparalleled efficiency, selectivity, and functional group tolerance, especially for the synthesis of complex and highly substituted derivatives.[8][9]

For drug discovery and development professionals, a synergistic approach is often the most effective. Traditional methods can be used to efficiently generate key pyridazine intermediates, which can then be further elaborated using modern C-H functionalization techniques to rapidly build libraries of diverse analogues for structure-activity relationship studies. As the field continues to evolve, the integration of green chemistry principles will be paramount in developing even more sustainable and efficient synthetic routes to these vital heterocyclic compounds.

References

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.
  • Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Sci-Hub.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Unknown Source.
  • Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Unknown Source.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Publishing.
  • Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][19][20]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal.
  • Late-Stage C–H Functionaliz
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.
  • Pyridine C(sp 2 )
  • The synthesis of pyridazine by [4+2] cycloaddition..
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publisher.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Synthesis of Pyridazine. ChemTube3D.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Deriv
  • Pyridazine Deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.

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A Spectroscopic Guide to the Synthesis of 6-Chloro-3,4-dimethoxypyridazine: A Comparative Analysis of the Target Compound and its Key Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, pyridazine scaffolds are of paramount importance, serving as the backbone for a multitude of pharmacologically active agents. Among these, 6-Chloro-3,4-dimethoxypyridazine stands out as a crucial intermediate in the synthesis of novel therapeutics. Its value lies in the strategic placement of reactive and modulating groups: a chloro moiety for subsequent nucleophilic substitution and two methoxy groups that influence the electronic properties and steric profile of the molecule.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursors. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can gain a clearer understanding of the molecular transformations occurring at each synthetic step. This knowledge is not merely academic; it is a practical tool for reaction monitoring, quality control, and the unambiguous identification of intermediates and the final product, ensuring the integrity of the drug development pipeline.

Synthetic Pathway Overview

A common and efficient route to this compound begins with the commercially available and cost-effective starting material, maleic anhydride. This pathway involves the formation of a pyridazine ring system followed by sequential chlorination and methoxylation steps. Two key chlorinated pyridazine precursors emerge in plausible synthetic routes: 3,6-dichloropyridazine and 3,4,6-trichloropyridazine. This guide will focus on the spectroscopic signatures that differentiate these precursors from the final dimethoxy product.

Synthetic_Pathway Maleic_Anhydride Maleic Anhydride Precursor_Synthesis Multi-step Synthesis Maleic_Anhydride->Precursor_Synthesis Dichloropyridazine 3,6-Dichloropyridazine Precursor_Synthesis->Dichloropyridazine Trichloropyridazine 3,4,6-Trichloropyridazine Precursor_Synthesis->Trichloropyridazine Dimethoxypyridazine This compound Dichloropyridazine->Dimethoxypyridazine Methoxylation Trichloropyridazine->Dimethoxypyridazine Selective Methoxylation

Caption: Plausible synthetic routes to this compound from maleic anhydride.

Spectroscopic Comparison: A Tale of Shifting Signals

The transformation from the chlorinated precursors to the final product is elegantly captured in their respective spectra. The introduction of the two methoxy groups induces significant changes in the electronic environment of the pyridazine ring, leading to predictable and discernible shifts in the NMR, alterations in the vibrational modes observed in IR, and distinct fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed map of the molecular framework.

¹H NMR Spectral Comparison:

The ¹H NMR spectra offer a clear narrative of the synthetic progression. In the precursors, the protons are deshielded by the electron-withdrawing chlorine atoms. The introduction of electron-donating methoxy groups results in a characteristic upfield shift of the remaining ring proton.

CompoundProton Signal (ppm)MultiplicityNotes
3,6-Dichloropyridazine~7.51SingletThe two equivalent protons on the pyridazine ring appear as a sharp singlet. The significant downfield shift is due to the deshielding effect of the two chlorine atoms and the nitrogen atoms.[1][2]
3,4,6-Trichloropyridazine~7.8 (estimated)SingletThe single proton at the C5 position is expected to be even more deshielded due to the presence of three electron-withdrawing chlorine atoms.
This compound~7.0 (singlet, 1H)SingletThe proton at the C5 position shows a noticeable upfield shift compared to the precursors, a direct consequence of the electron-donating methoxy groups at C3 and C4.
~4.1 (singlet, 3H)SingletThis signal corresponds to the protons of the methoxy group at the C4 position.
~4.0 (singlet, 3H)SingletThis signal is attributed to the protons of the methoxy group at the C3 position. The slight difference in chemical shift between the two methoxy groups can be attributed to their different electronic environments.

¹³C NMR Spectral Comparison:

The ¹³C NMR spectra provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbons bearing the methoxy groups experience a significant upfield shift due to the shielding effect of the oxygen atoms, while the carbons attached to chlorine atoms are found further downfield.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methoxy Carbons (ppm)
3,6-Dichloropyridazine~151.7~129.0~129.0~151.7N/A
3,4,6-Trichloropyridazine~150 (est.)~140 (est.)~125 (est.)~155 (est.)N/A
This compound~155 (est.)~145 (est.)~110 (est.)~150 (est.)~55-60 (two signals)
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to that compound. The key transformations in the synthesis of this compound are clearly reflected in the IR spectra.

The spectra of the chlorinated precursors are characterized by strong C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹). The introduction of the methoxy groups in the final product gives rise to new, strong C-O stretching bands, typically in the region of 1000-1300 cm⁻¹, and C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹.

Characteristic IR Absorption Bands (cm⁻¹):

Functional Group3,6-Dichloropyridazine3,4,6-TrichloropyridazineThis compound
C-H stretch (aromatic)~3050-3100~3050-3100~3050-3100
C-H stretch (aliphatic, -OCH₃)N/AN/A~2850-2950
C=N stretch (ring)~1550-1600~1550-1600~1550-1600
C-O stretchN/AN/A~1000-1300 (strong, multiple bands)
C-Cl stretch~600-800~600-800 (multiple bands)~600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a particularly useful diagnostic tool in the mass spectra of these compounds.

  • 3,6-Dichloropyridazine: The molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

  • 3,4,6-Trichloropyridazine: The molecular ion peak will show an isotopic cluster corresponding to three chlorine atoms (M, M+2, M+4, M+6).

  • This compound: The molecular ion peak will have an isotopic signature for one chlorine atom (M and M+2 in a 3:1 ratio).

Predicted Fragmentation Patterns:

The fragmentation of these molecules under electron ionization (EI) conditions will likely involve the loss of chlorine atoms, methoxy groups (as ·OCH₃ or CH₂O), and the cleavage of the pyridazine ring. For this compound, a prominent fragment would be expected from the loss of a methyl radical from a methoxy group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

Mass Spectrometry
  • Sample Introduction (GC-MS): For volatile compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor Precursor (e.g., 3,6-Dichloropyridazine) Reaction Methoxylation Reaction Precursor->Reaction Product This compound Reaction->Product NMR NMR (1H, 13C) Product->NMR Structural Elucidation IR IR Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic journey from the chlorinated pyridazine precursors to the final this compound product is a clear and illustrative example of how modern analytical techniques can be used to monitor and confirm chemical transformations. The characteristic changes in the ¹H and ¹³C NMR chemical shifts, the appearance of new vibrational modes in the IR spectrum, and the distinct isotopic patterns and fragmentation in the mass spectrum provide a robust and multi-faceted confirmation of the successful synthesis. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not just beneficial, but essential for ensuring the quality and identity of their synthesized compounds.

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